Home > Products > Screening Compounds P79778 > N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine
N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine -

N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine

Catalog Number: EVT-4554495
CAS Number:
Molecular Formula: C13H20N6
Molecular Weight: 260.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N-Bis(1H-tetrazol-5-yl)amine Anion (HBTA-/BTA2-)

Compound Description: N,N-Bis(1H-tetrazol-5-yl)amine anions are nitrogen-rich components used in the creation of energetic ionic liquids. [] These ionic liquids exhibit high thermal stability (up to 220°C), low sensitivity to impact and friction, and have potential applications as propellants. []

Relevance: N,N-Bis(1H-tetrazol-5-yl)amine anion shares the core tetrazole ring structure with N-[4-(diethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine, demonstrating a structural relationship within the broader category of tetrazole-containing compounds. []

Valsartan ((S)-N-(1-carboxy-2-methylprop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]amine)

Compound Description: Valsartan is an angiotensin II receptor antagonist used in the treatment of hypertension and heart failure. [, , , , , , ]

Relevance: Valsartan, like N-[4-(diethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine, contains a 1H-tetrazol-5-yl moiety as a key structural feature. [, , , , , , ] This shared substructure places both compounds in the class of tetrazole-containing pharmaceutical agents.

Losartan (2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole)

Compound Description: Losartan is a non-peptide angiotensin II receptor antagonist, primarily used to treat hypertension. It also exhibits intrinsic activities in glomeruli and mesangial cells at high concentrations, including inducing contractions. []

Relevance: Similar to N-[4-(diethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine, Losartan incorporates a 1H-tetrazol-5-yl group within its structure. [] This commonality highlights a structural connection within the class of tetrazole-based angiotensin II receptor antagonists.

EXP 3174 (2-n-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid)

Compound Description: EXP 3174 is an active metabolite of Losartan, exhibiting angiotensin II antagonistic properties. []

Relevance: EXP 3174, like N-[4-(diethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine, contains a 1H-tetrazol-5-yl moiety, demonstrating their shared structural characteristic within the tetrazole-containing compounds. []

Methyl 2-[(4-butyl-2-methyl-6-oxo-5-{4-[2-(1H-tetrazol-5-yl)phenyl]benzyl}-1H-pyrimidin-1-yl)methyl]-3-thiophenecarboxylate (LR-B/081)

Compound Description: LR-B/081 is a non-peptide angiotensin II receptor antagonist. [] Its structure has been confirmed through X-ray analysis, revealing partial disorder in the alkyl chain attached to the pyrimidinone ring. []

Relevance: LR-B/081 shares the 1H-tetrazol-5-yl structural motif with N-[4-(diethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine, linking them within the category of tetrazole-containing compounds. []

5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate

Compound Description: This compound is a biphenyl derivative with two tetrazole rings, and exists as a monohydrate in its crystal structure. [] The structure exhibits intramolecular hydrogen bonding and intermolecular interactions leading to chain formation in the crystal lattice. []

Relevance: The presence of multiple tetrazole rings in this compound, along with the common 1H-tetrazol-5-yl substructure, highlights its structural relationship with N-[4-(diethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine, placing both within the broader class of tetrazole-containing compounds. []

1-(3-nitropyridin-4-yl)-1H-tetrazol-5(4H)one

Compound Description: This compound is a tetrazolinone derivative synthesized by a 1,3-dipolar cycloaddition reaction of 3-nitro-4-pyridyl isocyanate with trimethylsilylazide. []

Relevance: This compound is related to N-[4-(diethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine through the presence of the tetrazole ring system, illustrating a structural connection within the tetrazole compound family. []

1-(5-nitropyridin-2-yl)-1H-tetrazol-5(4H)one

Compound Description: This compound is another tetrazolinone derivative synthesized via a 1,3-dipolar cycloaddition reaction between 5-nitropyridin-2-yl isocyanate and trimethylsilylazide. []

Relevance: This compound, like N-[4-(diethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine, features a tetrazole ring as a core structural component, highlighting its relatedness within the tetrazole compound class. []

1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (Compound 25)

Compound Description: Compound 25 is a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, exhibiting over 36-fold greater potency against AtHPPD compared to mesotrione. [] Its structure involves a tetrazole ring, a benzimidazol-2-one ring, and a 2-chlorobenzyl group, contributing to its strong binding interactions with the HPPD enzyme. []

Relevance: Compound 25 and N-[4-(diethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine share the 1-methyl-1H-tetrazol-5-yl substructure, demonstrating their structural similarity within the broader group of tetrazole-containing compounds. []

Properties

Product Name

N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine

Molecular Formula

C13H20N6

Molecular Weight

260.34 g/mol

InChI

InChI=1S/C13H20N6/c1-4-19(5-2)12-8-6-11(7-9-12)10-14-13-15-16-17-18(13)3/h6-9H,4-5,10H2,1-3H3,(H,14,15,17)

InChI Key

CTSAXBZFDVQFTN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NN=NN2C

Solubility

19.4 [ug/mL]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NN=NN2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.